

# BI 187004: A Potent Tool for Investigating Glucocorticoid Metabolism

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## Compound of Interest

Compound Name: BI 187004

Cat. No.: B8729569

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

## Introduction

**BI 187004** is a selective inhibitor of 11 $\beta$ -hydroxysteroid dehydrogenase type 1 (11 $\beta$ -HSD1), a key enzyme in the local regulation of glucocorticoid metabolism.[1] 11 $\beta$ -HSD1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying glucocorticoid receptor (GR) activation within tissues such as the liver and adipose tissue.[2][3] Dysregulation of 11 $\beta$ -HSD1 activity is implicated in various metabolic disorders, including obesity and type 2 diabetes, making it a significant target for therapeutic intervention and a valuable pharmacological tool for research.[4]

These application notes provide a comprehensive overview of **BI 187004**, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for its use in in vitro and ex vivo studies of glucocorticoid metabolism.

## Mechanism of Action

**BI 187004** is a potent and selective inhibitor of 11 $\beta$ -HSD1. By blocking this enzyme, **BI 187004** reduces the intracellular concentration of active cortisol in key metabolic tissues. This leads to a decrease in glucocorticoid receptor activation and the subsequent modulation of downstream signaling pathways involved in glucose and lipid metabolism. The inhibition of 11 $\beta$ -HSD1 by **BI**

**187004** has been demonstrated to be significant and sustained in both liver and adipose tissue. [\[5\]](#)[\[6\]](#)

## Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of **BI 187004** on 11 $\beta$ -HSD1 activity from clinical studies.

Table 1: Inhibition of 11 $\beta$ -HSD1 in Subcutaneous Adipose Tissue Biopsies Following Single Oral Doses of **BI 187004** in Healthy Male Volunteers with Overweight or Obesity[\[5\]](#)[\[6\]](#)

BI 187004 Dose	Median Inhibition (10 hours post-dose)	Median Inhibition (24 hours post-dose)
10 mg	86.8%	59.4%
360 mg	99.5%	98.6%

Table 2: Inhibition of 11 $\beta$ -HSD1 in Subcutaneous Adipose Tissue Biopsies Following Multiple Oral Doses of **BI 187004** Over 14 Days in Patients with Type 2 Diabetes and Overweight or Obesity[\[2\]](#)[\[7\]](#)[\[8\]](#)

BI 187004 Dose	Median Inhibition (Immediately after 2nd dose)	Median Inhibition (24 hours after last dose)
10 mg	87.9%	73.8%
360 mg	99.4%	97.5%

Table 3: Effect of **BI 187004** on Liver 11 $\beta$ -HSD1 Activity (Assessed by Urinary Tetrahydrocortisol/Tetrahydrocortisone Ratio)[\[2\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Study Population	BI 187004 Dose	Outcome
Healthy male volunteers with overweight or obesity (single dose)	2.5–360 mg	Dose-dependent decrease in urinary (aTHF+THF)/THE ratio, indicating liver 11 $\beta$ -HSD1 inhibition.
Patients with Type 2 Diabetes and overweight or obesity (multiple doses)	10–360 mg	Sustained decrease in urinary (aTHF+THF)/THE ratio, indicating significant liver 11 $\beta$ -HSD1 inhibition.

## Experimental Protocols

Here we provide detailed protocols for key experiments to study the effects of **BI 187004** on glucocorticoid metabolism.

### Protocol 1: In Vitro 11 $\beta$ -HSD1 Enzyme Inhibition Assay using Human Recombinant Enzyme (HTRF-based)

This protocol describes a high-throughput method to determine the potency of **BI 187004** in inhibiting recombinant human 11 $\beta$ -HSD1.

Materials:

- Human recombinant 11 $\beta$ -HSD1 enzyme (expressed in HEK293T cells)[9]
- BI 187004**
- Cortisone (substrate)[9]
- NADPH
- PF-915275 (control inhibitor)[9]
- Modified Phosphate Buffer (pH 7.6)[9]
- Cortisol HTRF kit (e.g., from Revvity)[9][10]

- 384-well low-volume plates

#### Procedure:

- Prepare a serial dilution of **BI 187004** in the appropriate buffer. The final DMSO concentration should be kept below 1%.
- In a 384-well plate, pre-incubate 8 µg/mL of the recombinant 11β-HSD1 enzyme with the desired concentrations of **BI 187004** or vehicle (DMSO) for 15 minutes at 37°C in modified phosphate buffer.[\[9\]](#)
- Initiate the enzymatic reaction by adding 1 µM cortisone and NADPH to each well.[\[9\]](#)
- Incubate the reaction mixture for 30 minutes at 37°C.[\[9\]](#)
- Stop the reaction according to the HTRF kit manufacturer's instructions.
- Determine the amount of cortisol produced using the Cortisol HTRF kit by measuring the fluorescence signal on an HTRF-compatible plate reader.[\[9\]](#)[\[10\]](#)
- Calculate the percent inhibition for each concentration of **BI 187004** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## Protocol 2: Cell-Based 11β-HSD1 Activity Assay in Differentiated Human Adipocytes

This protocol allows for the assessment of **BI 187004**'s ability to inhibit 11β-HSD1 in a more physiologically relevant cellular context.

#### Materials:

- Human pre-adipocyte cell line (e.g., from omental adipose tissue)
- Adipocyte differentiation medium (containing insulin, dexamethasone, IBMX, and a PPARγ agonist)
- **BI 187004**

- Cortisone
- LC-MS/MS system for cortisol and cortisone quantification

#### Procedure:

- Adipocyte Differentiation: Culture human pre-adipocytes to confluence and then induce differentiation for 14-21 days using adipocyte differentiation medium.[\[11\]](#)[\[12\]](#)
- Inhibitor Treatment: On the day of the experiment, replace the medium with serum-free medium containing various concentrations of **BI 187004** or vehicle (DMSO). Pre-incubate for 1 hour.
- Substrate Addition: Add cortisone (e.g., 100 nM) to the wells and incubate for 4-24 hours at 37°C.[\[11\]](#)
- Sample Collection: Collect the cell culture supernatant.
- Quantification of Cortisol and Cortisone: Extract steroids from the supernatant (e.g., using ethyl acetate) and quantify the concentrations of cortisol and cortisone using a validated LC-MS/MS method.[\[13\]](#)[\[14\]](#)
- Data Analysis: Calculate the conversion rate of cortisone to cortisol. Determine the percent inhibition of 11 $\beta$ -HSD1 activity by **BI 187004** at each concentration and calculate the IC<sub>50</sub> value.

## Protocol 3: Glucocorticoid Receptor (GR) Luciferase Reporter Assay

This assay measures the functional consequence of 11 $\beta$ -HSD1 inhibition by quantifying the activation of the glucocorticoid receptor.

#### Materials:

- A549 cells stably expressing a GR-responsive luciferase reporter construct.[\[8\]](#)
- **BI 187004**

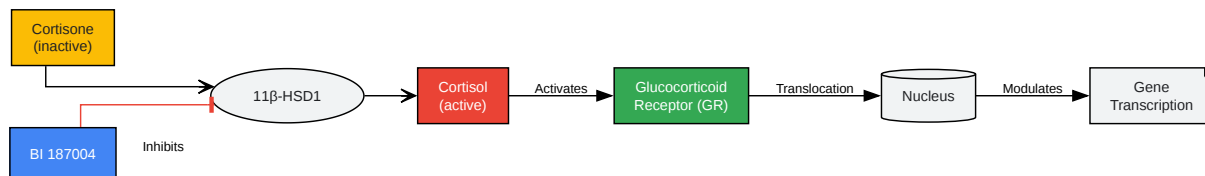
- Cortisone
- Dexamethasone (positive control)
- Luciferase assay reagent
- 96-well cell culture plates

#### Procedure:

- Seed the A549-GR-luciferase reporter cells in a 96-well plate and allow them to attach overnight.[8]
- Replace the medium with serum-free medium containing a serial dilution of **BI 187004** or vehicle (DMSO).
- Add cortisone to the wells to serve as the substrate for endogenous 11 $\beta$ -HSD1 to produce cortisol.
- Include control wells with dexamethasone to measure maximal GR activation and wells with vehicle only as a negative control.
- Incubate the plate for 6-24 hours at 37°C.[8]
- Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay reagent.
- Normalize the luciferase activity to a measure of cell viability if necessary.
- Calculate the fold-activation of the GR for each condition and determine the inhibitory effect of **BI 187004** on cortisone-induced GR activation.

## Visualizations

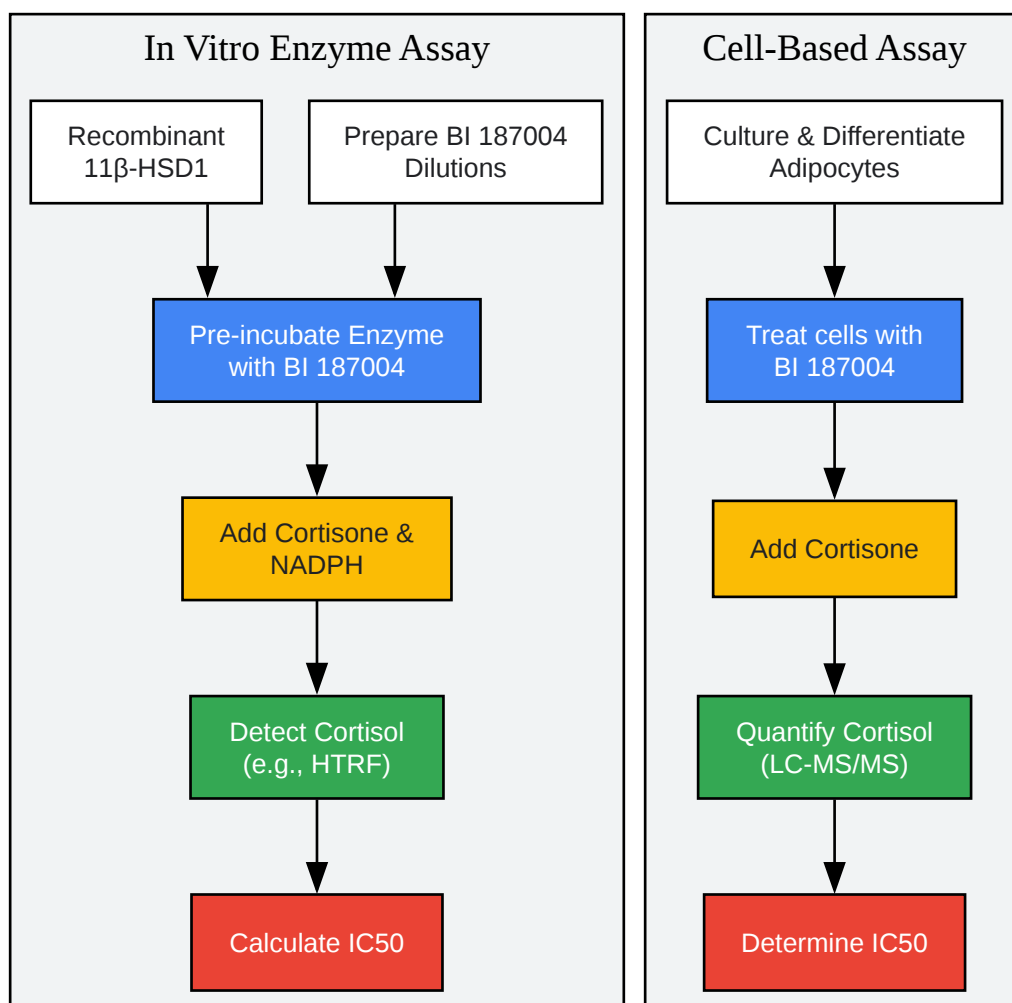
### Signaling Pathway



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Caption: Glucocorticoid activation pathway and the inhibitory action of **BI 187004**.

## Experimental Workflow



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